Urinary Abundance: 2,3-Dinor-11β-PGF2α vs. 11β-PGF2α and Tetranor-PGDM
In human urine, the abundance of 2,3-dinor-11β-PGF2α is intermediate between its precursor, 11β-PGF2α, and the major terminal metabolite, tetranor-PGDM. Specifically, tetranor-PGDM is much more abundant than both 11β-PGF2α and 2,3-dinor-11β-PGF2α [1]. This quantitative hierarchy was also confirmed in mice, where infusion of PGD2 dose-dependently increased urinary tetranor PGDM > 2,3-dinor-11β-PGF2α > 11β-PGF2α [1]. This establishes 2,3-dinor-11β-PGF2α as the more analytically accessible intermediate for routine LC-MS/MS workflows compared to its low-abundance precursor.
| Evidence Dimension | Relative urinary metabolite abundance following PGD2 biosynthesis |
|---|---|
| Target Compound Data | Intermediate abundance (greater than 11β-PGF2α, less than tetranor-PGDM) |
| Comparator Or Baseline | Tetranor-PGDM (most abundant) and 11β-PGF2α (least abundant) |
| Quantified Difference | Tetranor-PGDM >> 2,3-dinor-11β-PGF2α > 11β-PGF2α in human and mouse urine. |
| Conditions | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of urine from human volunteers and mice. |
Why This Matters
Procuring a metabolite with intermediate abundance ensures analytical sensitivity is high enough for reliable quantification without the need for specialized enrichment protocols required for low-abundance species like 11β-PGF2α.
- [1] Song WL, Wang M, Ricciotti E, Fries S, Yu Y, Grosser T, et al. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans. J Biol Chem. 2008 Jan 11;283(2):1179-88. doi: 10.1074/jbc.M706839200. PMID: 17993463. View Source
